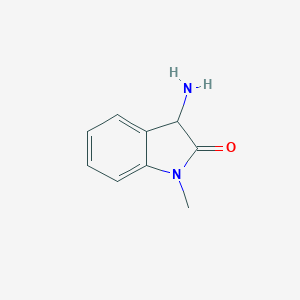

3-氨基-1-甲基-1,3-二氢-2H-吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is a unique chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one and its derivatives has been reported in the literature. These compounds are known to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .Molecular Structure Analysis

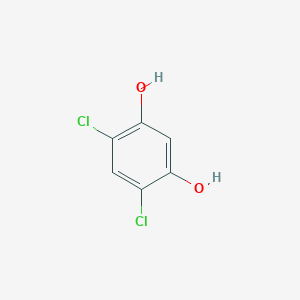

The molecular structure of 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one can be represented by the SMILES stringO=C(C1N)N(C)C2=C1C=CC=C2.Cl.O.O . This indicates that the compound contains a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to an indole ring.

科学研究应用

Synthesis of 3,3-Disubstituted Oxindoles

3-Amino-1-methylindolin-2-one is used in the synthesis of 3,3-disubstituted oxindoles . These oxindoles are important structure motifs in natural products and pharmaceutical agents . The reaction proceeds with the assistance of microwave heating in the presence of a mild base .

[3 + 2] Cycloaddition Reactions

3-Amino-1-methylindolin-2-one is used in [3 + 2] cycloaddition reactions . These reactions provide a facile method for the synthesis of various five-membered heterocycles . The regio- and stereoselectivities of these reactions have been investigated using density functional theory .

Synthesis of Isoxazolines

The [3 + 2] cycloaddition reactions of 3-Amino-1-methylindolin-2-one with nitrile oxides can be used for the synthesis of isoxazolines . Isoxazolines are an omnipresent class of heterocycles that have been widely applied in organic chemistry .

Synthesis of β-Lactams and γ-Amino Alcohols

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, can be used as synthons for β-lactams and γ-amino alcohols .

Ligands in Metal-Catalyzed Reactions

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, can be used as ligands in a wide range of metal-catalyzed reactions .

Synthesis of Biologically Active Molecules

Isoxazolines, synthesized from 3-Amino-1-methylindolin-2-one, are motif and pharmacophore of several natural products and biologically active molecules .

安全和危害

According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

One study suggests that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that 3-amino-1-methylindolin-2-one may have similar effects .

属性

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWLKZYQAQNZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)